![molecular formula C22H28N2O4S B4055237 N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B4055237.png)
N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Descripción general
Descripción
N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.17697855 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Compounds with similar structural components have been utilized in chemical synthesis and transformations. For instance, sulfone derivatives are known for their roles in synthetic organic chemistry, acting as intermediates in the synthesis of various organic compounds. Studies have demonstrated the use of sulfones for the preparation of o-quinodimethanes, which undergo cycloaddition reactions to produce complex molecular structures with potential applications in drug development and material science (Lenihan & Shechter, 1999).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for their antitumor activities. Some compounds, including sulfonamide derivatives, have shown potent inhibitory effects on cell cycle progression in cancer cell lines, indicating their potential use in developing novel anticancer therapies. These compounds have progressed to clinical trials due to their promising antimitotic and antiproliferative properties, underscoring the significance of sulfonamides in medicinal chemistry and oncology research (Owa et al., 2002).
Advanced Material Synthesis
Research into benzyl and sulfonamide derivatives extends to the synthesis of advanced materials. These compounds serve as precursors or components in the creation of novel materials with unique properties, such as high singlet oxygen quantum yields, which are crucial for applications in photodynamic therapy and as photosensitizers in cancer treatment. The synthesis and characterization of these materials highlight the versatile roles of benzyl and sulfonamide derivatives in developing new therapeutic approaches and materials with potential biomedical applications (Pişkin, Canpolat, & Öztürk, 2020).
Analytical Chemistry Applications
In analytical chemistry, derivatives of benzyl and sulfonamide compounds are used as reagents for the derivatization of proteins and other biological molecules. This enhances the sensitivity and selectivity of analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry, facilitating the detection and quantification of low-abundance proteins and biomarkers in complex biological samples. The development of water-soluble cyanine dye-labeled proteins for HPLC analysis exemplifies the application of these derivatives in improving analytical methodologies (Qiao et al., 2009).
Propiedades
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-17-8-10-21(11-9-17)29(26,27)24(15-19-6-3-5-18(2)13-19)16-22(25)23-14-20-7-4-12-28-20/h3,5-6,8-11,13,20H,4,7,12,14-16H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHBPIRVKAPOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NCC3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


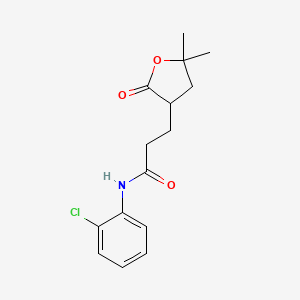
![2-[4-(2-chlorophenoxy)phenyl]-4-methyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4055177.png)
![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(2-fluorobenzyl)propanamide](/img/structure/B4055182.png)
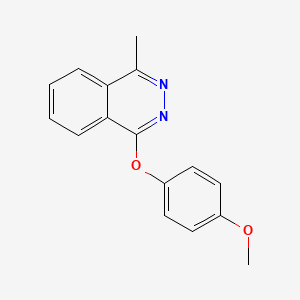
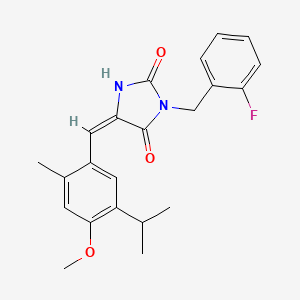
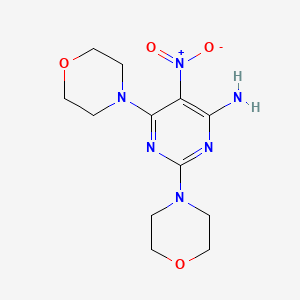
![3-({[2-(benzyloxy)ethyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4055206.png)
![4-{[2-[acetyl(2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-2-chlorophenyl acetate](/img/structure/B4055210.png)
![N-{4-[(butylamino)sulfonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B4055215.png)
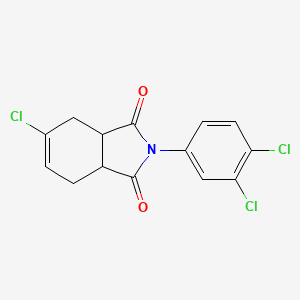
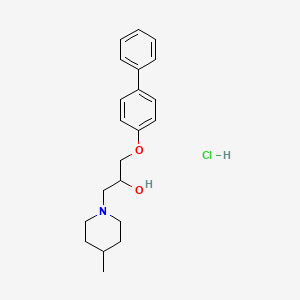
![6-oxo-N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4055238.png)
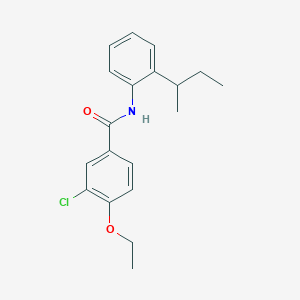
![2-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]-N-(1-phenylethyl)acetamide](/img/structure/B4055255.png)
